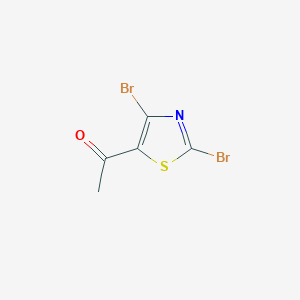
4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of benzamide and thiadiazole, both of which are known for their wide range of biological activities . Benzamides are known for their anti-inflammatory and analgesic activities , while thiadiazoles have been reported to have antimicrobial and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as NMR and IR spectroscopy . The exact structure would depend on the specific substituents on the benzamide and thiadiazole rings.Chemical Reactions Analysis
The chemical reactions of similar compounds can be studied using various techniques. For example, mass spectrometry can be used to study the fragmentation patterns of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be studied using various techniques. For example, NMR can be used to study the chemical shifts of the protons and carbons in the compound .Mecanismo De Acción
Target of Action
Compounds with similar structures, such as n-benzylbenzamide, have been reported to inhibit the activity of tyrosinase .
Mode of Action
It’s worth noting that the benzyl group in the compound could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds containing a thiadiazole ring have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole, a structural component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could potentially have good bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic properties , suggesting that this compound could potentially have similar effects.
Action Environment
The solubility of the compound in various solvents suggests that its action could potentially be influenced by the solvent environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide in lab experiments is its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and anticancer activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide. One of the future directions is to further investigate the mechanism of action of this compound and its potential targets. Another future direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Moreover, future studies can focus on evaluating the safety and efficacy of this compound in human clinical trials. Finally, future research can explore the potential of this compound as a lead compound for the development of novel drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and anticancer activities. Its mechanism of action involves the inhibition of COX-2 enzyme, which is involved in the production of prostaglandins. Despite its potential therapeutic properties, this compound has limitations in terms of its solubility and bioavailability. Future research can focus on further investigating the mechanism of action of this compound, optimizing its synthesis method, evaluating its safety and efficacy in human clinical trials, and exploring its potential as a lead compound for drug development.
Métodos De Síntesis
The synthesis of 4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide involves the reaction of 4-aminobenzoic acid with benzyl chloride to form N-benzyl-4-aminobenzoic acid. The N-benzyl-4-aminobenzoic acid is then reacted with thionyl chloride to form N-benzyl-4-chloro-3-aminobenzoic acid. The N-benzyl-4-chloro-3-aminobenzoic acid is then reacted with sodium azide to form N-benzyl-4-azido-3-aminobenzoic acid. Finally, the N-benzyl-4-azido-3-aminobenzoic acid is reacted with 5-ethyl-1,3,4-thiadiazol-2-amine and 4-aminobenzenesulfonamide to form this compound.
Aplicaciones Científicas De Investigación
4-benzyl-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit anticonvulsant and antidiabetic activities. Moreover, this compound has been found to exhibit cytotoxic effects against cancer cells.
Safety and Hazards
Propiedades
IUPAC Name |
4-benzyl-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-2-22-26-27-24(32-22)28-33(30,31)21-14-12-20(13-15-21)25-23(29)19-10-8-18(9-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZQTPQBFNWECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2786172.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/no-structure.png)
![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)
![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)



![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-ethoxybenzamide](/img/structure/B2786187.png)
